Hdac6-IN-6

Description

Properties

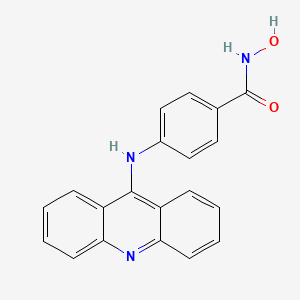

Molecular Formula |

C20H15N3O2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4-(acridin-9-ylamino)-N-hydroxybenzamide |

InChI |

InChI=1S/C20H15N3O2/c24-20(23-25)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12,25H,(H,21,22)(H,23,24) |

InChI Key |

HYCPLKOVNZFNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to HDAC6: A Unique Therapeutic Target

An In-depth Technical Guide on the Core Mechanism of Action of Selective HDAC6 Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Hdac6-IN-6." This guide therefore provides a comprehensive overview of the mechanism of action of well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors, which is presumed to be the intended topic of interest.

Histone Deacetylase 6 (HDAC6) is a distinct member of the class IIb histone deacetylase family.[1][2] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1][3] This cytoplasmic localization is key to its unique biological functions. HDAC6 features two functional catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[4] This structure allows HDAC6 to deacetylate a variety of non-histone protein substrates, making it a crucial regulator of diverse cellular processes.

The primary substrates of HDAC6 include α-tubulin, the major component of microtubules, the chaperone protein heat shock protein 90 (Hsp90), and the actin-binding protein cortactin. Through the deacetylation of these and other proteins, HDAC6 is involved in:

-

Cell motility and migration: By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is essential for cell movement.

-

Protein quality control: HDAC6 plays a critical role in the cellular response to misfolded proteins by facilitating the formation of aggresomes, which are then cleared by autophagy.

-

Cellular stress response: HDAC6 modulates the activity of Hsp90, a key chaperone protein involved in the stability and function of numerous client proteins, many of which are important in cell survival and signaling.

-

Immune regulation: HDAC6 has been shown to be involved in the regulation of inflammatory responses and immune cell function.

The dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders (such as Alzheimer's and Parkinson's disease), and inflammatory conditions. Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy.

Core Mechanism of Action of Selective HDAC6 Inhibitors

The primary mechanism of action of selective HDAC6 inhibitors is the direct blockade of the enzyme's catalytic activity. This leads to the hyperacetylation of its downstream substrates, thereby modulating various cellular pathways.

Direct Inhibition of Catalytic Activity

Selective HDAC6 inhibitors typically contain a zinc-binding group that chelates the zinc ion in the active site of the enzyme, rendering it catalytically inactive. This direct inhibition prevents the removal of acetyl groups from lysine residues on HDAC6 target proteins. The selectivity for HDAC6 over other HDAC isoforms is achieved through the specific interactions of the inhibitor's chemical structure with the unique topology of the HDAC6 active site.

Downstream Cellular Effects

The inhibition of HDAC6's deacetylase activity leads to the accumulation of acetylated forms of its key substrates, resulting in a cascade of downstream cellular effects:

-

Hyperacetylation of α-tubulin: This is a hallmark of HDAC6 inhibition. Acetylated microtubules are more stable, which affects microtubule-dependent processes such as intracellular transport and cell migration. In cancer, this can lead to reduced cell motility and invasion.

-

Hyperacetylation and Inhibition of Hsp90: HDAC6 inhibition leads to the hyperacetylation of Hsp90, which disrupts its chaperone function. This results in the destabilization and degradation of Hsp90 client proteins, many of which are oncoproteins crucial for cancer cell survival.

-

Modulation of Protein Degradation Pathways: By inhibiting HDAC6, the aggresome pathway for clearing misfolded proteins is disrupted. This can be particularly effective in combination with proteasome inhibitors in cancer therapy, as it blocks the two major protein degradation pathways in the cell.

-

Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, the downstream effects of HDAC6 inhibition, including the disruption of microtubule dynamics and Hsp90 function, can lead to cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data on Selective HDAC6 Inhibitors

The potency and selectivity of HDAC6 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against HDAC6 and other HDAC isoforms. Below is a summary of publicly available data for representative selective HDAC6 inhibitors.

| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity | Reference |

| HPOB | HDAC6 | In vitro enzymatic | Ki = 1.0 nM | >200-fold vs. other HDACs | |

| HPB | HDAC6 | In vitro enzymatic | - | ~36-fold vs. HDAC1 |

Key Signaling Pathways Modulated by HDAC6 Inhibition

The therapeutic effects of selective HDAC6 inhibitors are mediated through their impact on several critical cellular signaling pathways.

Microtubule Dynamics Pathway

HDAC6 is a primary regulator of microtubule stability through its deacetylation of α-tubulin. Inhibition of HDAC6 leads to an increase in acetylated α-tubulin, resulting in more stable microtubules. This has profound effects on cell motility and intracellular transport.

Caption: HDAC6 inhibition leads to hyperacetylation of α-tubulin and microtubule stabilization.

Hsp90 Chaperone Machinery Pathway

HDAC6 regulates the chaperone activity of Hsp90. Inhibition of HDAC6 results in Hsp90 hyperacetylation, leading to the degradation of its client proteins, which are often crucial for cancer cell survival.

Caption: HDAC6 inhibition disrupts Hsp90 function, leading to client protein degradation.

Aggresome-Autophagy Pathway

HDAC6 is essential for the formation of aggresomes to clear misfolded, polyubiquitinated proteins. This process is crucial for cell survival under proteotoxic stress.

Caption: HDAC6 mediates the clearance of misfolded proteins via the aggresome-autophagy pathway.

Experimental Protocols for Characterizing HDAC6 Inhibitors

The characterization of selective HDAC6 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro HDAC6 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the catalytic activity of purified HDAC6 enzyme.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Prepare purified recombinant HDAC6 enzyme at the desired concentration in assay buffer.

-

Prepare a fluorogenic HDAC6 substrate solution.

-

Prepare a developer solution.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the test compound dilutions to the wells.

-

Add the purified HDAC6 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Signal Development and Detection:

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of HDAC6 inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

Caption: Workflow for an in vitro HDAC6 enzymatic inhibition assay.

Cellular Alpha-Tubulin Acetylation Assay

This cell-based assay measures the ability of a compound to inhibit HDAC6 activity within a cellular context by quantifying the level of acetylated α-tubulin.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-24 hours).

-

-

Cell Fixation and Permeabilization:

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for acetylated α-tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

-

Quantify the fluorescence intensity of acetylated α-tubulin per cell.

-

Normalize the signal to the cell number (e.g., using the DAPI signal).

-

Determine the EC50 value (the concentration that gives half-maximal effect) for the induction of α-tubulin acetylation.

-

Caption: Workflow for a cellular α-tubulin acetylation assay.

Conclusion

Selective inhibition of HDAC6 represents a highly promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. The mechanism of action of these inhibitors is centered on the blockade of HDAC6's catalytic activity, leading to the hyperacetylation of its key cytoplasmic substrates. This, in turn, modulates critical cellular pathways involved in cell motility, protein quality control, and stress responses. The continued development and characterization of potent and selective HDAC6 inhibitors will be crucial for translating the therapeutic potential of targeting this unique enzyme into clinical benefits.

References

Hdac6-IN-6: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a representative selective Histone Deacetylase 6 (HDAC6) inhibitor, herein referred to as Hdac6-IN-6. This document collates critical data and methodologies from publicly available research on potent and selective HDAC6 inhibitors to serve as a detailed resource for professionals in the field of drug discovery and development.

Introduction to HDAC6 and its Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1] Unlike other HDACs that mainly target nuclear histones, HDAC6 possesses a broad substrate specificity, including non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[2] This diverse substrate profile involves HDAC6 in numerous cellular processes, including cell motility, protein quality control via the aggresome pathway, and regulation of the immune response.[3][4] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a compelling therapeutic target.[1]

The development of selective HDAC6 inhibitors offers a promising therapeutic strategy with the potential for reduced side effects compared to pan-HDAC inhibitors. These inhibitors typically feature a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a capping group that interacts with the surface of the enzyme, contributing to potency and selectivity.

Discovery and Structure-Activity Relationship (SAR)

The discovery of potent and selective HDAC6 inhibitors often involves high-throughput screening of chemical libraries followed by medicinal chemistry optimization. The structure-activity relationship (SAR) studies focus on modifying the three key components of the inhibitor: the zinc-binding group, the linker, and the cap group to enhance potency, selectivity, and pharmacokinetic properties.

For the purpose of this guide, this compound is presented as a hydroxamic acid-based inhibitor, a common class of potent zinc-chelating agents for HDACs. The general structure of such inhibitors allows for systematic modifications to explore the chemical space and optimize for HDAC6 inhibition.

Key SAR Insights for Selective HDAC6 Inhibitors:

-

Zinc-Binding Group (ZBG): Hydroxamic acids are potent ZBGs, forming strong interactions with the catalytic zinc ion. Alternative ZBGs are being explored to improve pharmacokinetic profiles and reduce potential off-target effects.

-

Linker: The linker's length and rigidity are crucial for correctly positioning the cap group to interact with the unique surface residues of the HDAC6 active site.

-

Cap Group: The cap group is a major determinant of selectivity. The active site of HDAC6 is generally wider and more accommodating than that of other HDAC isoforms, allowing for the design of bulkier cap groups that can specifically interact with residues in the L1 and L2 loops of HDAC6.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative selective HDAC6 inhibitor, based on publicly available information for compounds with similar mechanisms of action.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| HDAC6 | 31 | ~36-fold | |

| HDAC1 | 1130 | - |

Table 2: Cellular Activity

| Assay | Cell Line | EC50 (µM) | Reference |

| Tubulin Acetylation | - | 0.30 | |

| Antiproliferative Activity | HL-60 | 0.25 | |

| Antiproliferative Activity | RPMI-8226 | 0.23 |

Synthesis of this compound

The synthesis of a representative hydroxamic acid-based HDAC6 inhibitor is typically a multi-step process. The following is a generalized synthetic scheme based on common methods reported in the literature.

Caption: Generalized synthetic route for a hydroxamic acid-based HDAC6 inhibitor.

General Synthetic Protocol:

-

Ring Opening of Isatoic Anhydride: A substituted or unsubstituted isatoic anhydride is reacted with a phenethylamine derivative in a suitable solvent like ethyl acetate at room temperature.

-

Formation of the Urea Linkage: The resulting intermediate is then treated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to form a key intermediate.

-

Alkylation: The intermediate is subsequently alkylated with a reagent like methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate in a solvent like acetone.

-

Hydroxamic Acid Formation: The final step involves the conversion of the methyl ester to the hydroxamic acid by treatment with hydroxylamine.

Key Experimental Protocols

In Vitro HDAC6 Enzymatic Assay

This protocol describes a common fluorometric assay to determine the in vitro potency of HDAC6 inhibitors.

Caption: Workflow for a typical in vitro HDAC6 enzymatic assay.

Methodology:

-

Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in DMSO and serially diluted to create a range of concentrations.

-

Reaction Setup: The enzymatic reaction is performed in a microplate. Each well contains the recombinant human HDAC6 enzyme, a fluorogenic acetylated peptide substrate, and the test compound in an appropriate assay buffer.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the deacetylation reaction to proceed.

-

Development: A developer solution is added to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

Detection: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of HDAC6 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for α-Tubulin Acetylation

This protocol is used to assess the cellular activity of HDAC6 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HL-60) is cultured and treated with various concentrations of the HDAC6 inhibitor or vehicle control for a specific duration (e.g., 24 hours).

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the level of acetylated α-tubulin is normalized to the level of total α-tubulin.

Signaling Pathways Involving HDAC6

HDAC6 plays a crucial role in several key cellular signaling pathways. Its inhibition can therefore have pleiotropic effects on cellular function.

Caption: Key signaling pathways and cellular processes regulated by HDAC6.

Pathway Descriptions:

-

Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a major component of microtubules. This deacetylation regulates microtubule stability and dynamics, which is crucial for cell motility, intracellular transport, and cell division.

-

Protein Quality Control: HDAC6 has a ubiquitin-binding domain that allows it to recognize and bind to misfolded, polyubiquitinated proteins. It then facilitates the transport of these protein aggregates along microtubules to the aggresome for subsequent degradation by autophagy.

-

Chaperone Activity Regulation: HDAC6 deacetylates the molecular chaperone Hsp90, thereby modulating its activity. Hsp90 is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell survival and proliferation.

-

Actin Cytoskeleton Regulation: By deacetylating cortactin, an actin-binding protein, HDAC6 influences actin cytoskeleton dynamics, which is important for cell migration and invasion.

-

MAPK Signaling: HDAC6 can deacetylate and thereby stimulate the activity of Extracellular signal-Regulated Kinase 1 (ERK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that regulates cell proliferation, differentiation, and survival.

Conclusion

This technical guide provides a synthesized overview of the discovery, synthesis, and characterization of a representative selective HDAC6 inhibitor, this compound. The provided data, protocols, and pathway diagrams, compiled from existing literature on potent HDAC6 inhibitors, offer a valuable resource for researchers in the field. The continued exploration of selective HDAC6 inhibitors holds significant promise for the development of novel therapeutics for a range of diseases.

References

- 1. HDAC6 - Wikipedia [en.wikipedia.org]

- 2. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

Hdac6-IN-6: A Technical Overview of Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Hdac6-IN-6, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The document details the quantitative binding data, experimental protocols for affinity determination, and the signaling pathways modulated by HDAC6. This information is intended to support researchers and drug development professionals in advancing the study and application of HDAC6 inhibitors.

Core Target: Histone Deacetylase 6 (HDAC6)

Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, predominantly located in the cytoplasm. Unlike other HDACs that primarily target nuclear histones, HDAC6 has a diverse range of non-histone protein substrates, including α-tubulin, HSP90, and cortactin.[1] This broad substrate specificity implicates HDAC6 in numerous cellular processes such as cell motility, protein quality control, and signal transduction. Dysregulation of HDAC6 activity has been linked to various pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.

HDAC6 possesses two catalytic domains (CD1 and CD2) and a unique zinc finger ubiquitin-binding domain (ZnF-UBP). The CD2 domain is the primary site of its deacetylase activity, particularly towards α-tubulin. The ZnF-UBP domain allows HDAC6 to bind to ubiquitinated misfolded proteins, facilitating their transport to aggresomes for degradation.

This compound Binding Affinity

The inhibitory activity of compounds targeting HDAC6 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While specific data for the hypothetical "this compound" is not available, the following table summarizes the binding affinities of several well-characterized HDAC6 inhibitors to provide a comparative context.

| Compound | IC50 (nM) | Ki (nM) | Target(s) | Notes |

| TO-317 | 2 | 0.7 | HDAC6 | Exhibits over 150-fold selectivity for HDAC6 over a panel of 11 other Zn2+-dependent HDACs. |

| HPB | - | - | HDAC6 | Shows ~36-fold selectivity against HDAC6 over HDAC1. |

| ACY-1215 (Ricolinostat) | - | - | HDAC6 | A selective inhibitor that induces acetylation of HSP90 and α-tubulin. |

| Tubastatin A | - | - | HDAC6 | A selective inhibitor that enhances α-tubulin acetylation. |

| Tubacin | - | - | HDAC6 | A selective inhibitor that stabilizes microtubules. |

| QTX125 | - | - | HDAC6 | A specific inhibitor that induces programmed cell death in mantle cell lymphoma models. |

| Tracer 5 | 9.1 | - | HDAC1, HDAC2, HDAC6 | A TAMRA-based fluorescent ligand with the greatest inhibitory activity against HDAC6. |

| Vorinostat (SAHA) | 34 | - | Pan-HDAC | A non-selective HDAC inhibitor included for comparison. |

Experimental Protocol: In Vitro Fluorometric Enzymatic Assay

The most common method to determine the in vitro enzymatic activity of HDAC6 and the potency of its inhibitors is a fluorometric assay. This assay is based on a two-step enzymatic reaction that results in a quantifiable fluorescent signal.

Principle

-

Deacetylation: Recombinant human HDAC6 enzyme is incubated with a synthetic, acetylated peptide substrate linked to a fluorophore. The HDAC6 enzyme removes the acetyl group from a lysine residue on the substrate.

-

Developer Reaction: A lysine developer is added to the reaction mixture. This developer acts on the deacetylated substrate to release the fluorophore.

-

Fluorescence Detection: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The intensity of the fluorescence is directly proportional to the deacetylase activity of HDAC6. In the presence of an inhibitor, the fluorescence signal is reduced.

Materials

-

Recombinant human HDAC6 enzyme (BPS Bioscience or similar)

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Lysine Developer

-

Test compound (e.g., this compound) and control inhibitors (e.g., SAHA, Tubastatin A)

-

96-well black microtiter plates

Procedure

-

Prepare a series of dilutions of the test compound and control inhibitors in HDAC assay buffer containing 10% DMSO.

-

In a 96-well plate, add 5 µL of each inhibitor dilution to duplicate wells.

-

Add 40 µL of a solution containing the HDAC6 enzyme and the fluorogenic substrate in HDAC assay buffer to each well.

-

Include negative controls (no enzyme) and positive controls (no inhibitor).

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of 2x Lysine Developer to each well.

-

Incubate the plate at room temperature for an additional 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that results in a 50% reduction in HDAC6 activity compared to the control.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of HDAC6 inhibition, the following diagrams are provided.

Caption: Workflow for the in vitro fluorometric HDAC6 enzymatic assay.

Caption: Simplified signaling pathway of HDAC6 and its inhibition.

References

Hdac6-IN-6 Selectivity Profile: A Technical Guide to a Core Target

Disclaimer: As of November 2025, publicly available information on a compound specifically designated "Hdac6-IN-6" is limited. Therefore, this technical guide utilizes the well-characterized and highly selective HDAC6 inhibitor, Tubastatin A , as a representative example to illustrate the principles of determining and understanding the selectivity profile of an HDAC6 inhibitor. The methodologies and data presentation are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals working with selective HDAC6 inhibitors.

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and possesses unique non-histone substrates, such as α-tubulin and cortactin.[1] The development of isoform-selective HDAC6 inhibitors is a key objective in drug discovery to minimize off-target effects associated with pan-HDAC inhibitors. This guide provides an in-depth overview of the selectivity profile of a model HDAC6 inhibitor, Tubastatin A, against other HDAC isoforms. It includes a detailed presentation of its inhibitory potency, comprehensive experimental protocols for assessing selectivity, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of an HDAC inhibitor is paramount to its therapeutic potential and safety profile. Quantitative assessment of its inhibitory activity against a panel of HDAC isoforms is the standard method for determining selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tubastatin A against various human HDAC isoforms.

Table 1: Biochemical Potency and Selectivity of Tubastatin A Against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (fold) |

| HDAC6 | 15 | 1 |

| HDAC1 | >10,000 | >667 |

| HDAC2 | >10,000 | >667 |

| HDAC3 | >10,000 | >667 |

| HDAC8 | 855 | 57 |

Data compiled from multiple sources. IC50 values can vary based on assay conditions.[2][3][4]

As illustrated in Table 1, Tubastatin A demonstrates exceptional selectivity for HDAC6 over other HDAC isoforms. It is over 1000-fold more selective for HDAC6 than for Class I HDACs (HDAC1, 2, and 3) and exhibits a 57-fold selectivity over its closest off-target, HDAC8.[3] This high degree of selectivity is crucial for minimizing the side effects associated with the inhibition of other HDACs, such as those seen with pan-HDAC inhibitors.

Experimental Protocols

The determination of an HDAC inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and cellular assays.

In Vitro HDAC Activity Assay (Fluorogenic)

This biochemical assay is a primary method for quantifying the inhibitory potency of a compound against purified HDAC enzymes.

Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme in the presence of the test inhibitor. Deacetylation of the substrate by the HDAC enzyme renders it susceptible to cleavage by a developer enzyme, which releases a fluorophore. The resulting fluorescence intensity is proportional to the HDAC enzyme's activity.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test Inhibitor (e.g., Tubastatin A)

-

Developer solution (containing a trypsin-like protease)

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer.

-

Dilute the recombinant HDAC enzymes to the desired working concentration in Assay Buffer.

-

Prepare the fluorogenic substrate at the desired working concentration in Assay Buffer.

-

-

Assay Execution:

-

Add the diluted inhibitor solutions to the wells of the 96-well plate.

-

Add the diluted HDAC enzyme to each well, with the exception of negative control wells.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Development and Detection:

-

Stop the reaction by adding the developer solution. This also initiates the development of the fluorescent signal.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (enzyme without inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay: Western Blot for α-Tubulin Acetylation

This cell-based assay confirms the target engagement and cellular activity of an HDAC6 inhibitor by measuring the acetylation status of its primary substrate, α-tubulin.

Principle: Inhibition of HDAC6 in cells leads to an accumulation of acetylated α-tubulin. This increase can be detected and quantified by Western blotting using an antibody specific for acetylated α-tubulin.

Materials:

-

Cell line of interest

-

Cell culture reagents

-

Test Inhibitor (e.g., Tubastatin A)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against acetylated α-tubulin

-

Primary antibody against total α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HDAC6 inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for acetylated α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

-

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for determining HDAC inhibitor selectivity and a key signaling pathway involving HDAC6.

Caption: Experimental workflow for determining HDAC inhibitor selectivity.

Caption: HDAC6 signaling pathway and point of inhibition.

References

Hdac6-IN-6 and its Putative Role in Aggresome Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) is a critical cytoplasmic enzyme that orchestrates the cellular response to misfolded protein stress by facilitating the formation of aggresomes. Aggresomes are perinuclear inclusion bodies where aggregated proteins are sequestered for subsequent degradation via autophagy. This process is essential for maintaining protein homeostasis and cell survival. Hdac6-IN-6 has been identified as a potent inhibitor of HDAC6. While direct experimental evidence detailing the specific role of this compound in aggresome formation is not yet extensively published, its mechanism of action as an HDAC6 inhibitor strongly suggests a significant impact on this pathway. This technical guide consolidates the established role of HDAC6 in aggresome formation, introduces this compound as a potent chemical probe, and provides detailed experimental protocols and conceptual frameworks for investigating its effects on this crucial cellular process.

The Central Role of HDAC6 in Aggresome Formation

When the ubiquitin-proteasome system is overwhelmed, misfolded proteins tagged with polyubiquitin chains accumulate in the cytoplasm.[1] To prevent widespread cytotoxicity, these protein aggregates are transported to the microtubule-organizing center (MTOC) to form a single, large inclusion body known as the aggresome.[2][3] This process is highly dependent on the deacetylase activity and the ubiquitin-binding capability of HDAC6.[4][5]

HDAC6 acts as a crucial linker molecule in this pathway. It possesses a zinc finger ubiquitin-binding domain (ZnF-UBP) that specifically recognizes and binds to polyubiquitin chains on misfolded protein aggregates. Additionally, HDAC6 interacts with the dynein motor complex, which is responsible for retrograde transport along microtubules. By simultaneously binding to both the ubiquitinated cargo and the dynein motor, HDAC6 facilitates the transport of protein aggregates to the MTOC, where they coalesce to form the aggresome.

The deacetylase activity of HDAC6 is also implicated in this process. HDAC6 is the primary α-tubulin deacetylase in the cell. Deacetylation of α-tubulin is thought to be important for microtubule dynamics and stability, which are essential for efficient intracellular transport. However, some studies suggest that the catalytic activity of HDAC6 may be required for later stages of aggresome processing, such as autophagic clearance.

This compound: A Potent Inhibitor of HDAC6

This compound is a small molecule inhibitor of HDAC6. While its direct effects on aggresome formation have not been extensively characterized in publicly available literature, its potent inhibitory activity against HDAC6 suggests it would disrupt the aggresome pathway.

Quantitative Data on this compound and Other Relevant Inhibitors

The following table summarizes the known inhibitory concentration of this compound and provides data for other well-characterized HDAC6 inhibitors for comparative purposes.

| Compound | Target | IC50 (µM) | Key Features |

| This compound | HDAC6 | 0.025 | Potent and Blood-Brain Barrier Penetrant |

| Tubacin | HDAC6 | ~0.004 | Highly selective for HDAC6 over Class I HDACs |

| Ricolinostat (ACY-1215) | HDAC6 | ~0.005 | Orally bioavailable; in clinical trials |

| WT161 | HDAC6 | ~0.032 | Overcomes proteasome inhibitor resistance in multiple myeloma |

Postulated Role of this compound in Aggresome Formation

Based on the known functions of HDAC6, treatment of cells with this compound is expected to phenocopy the effects of HDAC6 knockout or knockdown, leading to a disruption of aggresome formation. The inhibition of HDAC6's deacetylase activity and/or its interaction with ubiquitinated proteins would impair the transport of misfolded protein aggregates to the MTOC. Consequently, this would result in the accumulation of smaller, dispersed protein aggregates throughout the cytoplasm, potentially increasing cellular toxicity. A key indicator of this compound activity in cells would be the hyperacetylation of α-tubulin, a primary substrate of HDAC6.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC6-Mediated Aggresome Formation

Caption: HDAC6 links polyubiquitinated aggregates to the dynein motor for transport to the aggresome.

Experimental Workflow for Investigating this compound

Caption: A logical workflow for studying the impact of this compound on aggresome formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the role of this compound in aggresome formation.

Cell Culture and Treatment for Aggresome Induction

-

Cell Line: HeLa or SH-SY5Y cells are suitable models for studying aggresome formation.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Protein Aggregation: To induce the formation of aggresomes, treat cells with a proteasome inhibitor such as MG132 (5-10 µM) for 6-16 hours.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 24 hours) prior to and/or during MG132 treatment. Include a vehicle control (DMSO) in all experiments.

Immunofluorescence for Aggresome Visualization

-

Cell Plating: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with MG132 and/or this compound as described in section 5.1.

-

Fixation and Permeabilization:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate coverslips with primary antibodies against markers of aggresomes, such as anti-p62/SQSTM1 and anti-ubiquitin, diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging: Visualize cells using a fluorescence or confocal microscope. Quantify the number and size of aggresomes per cell using image analysis software like ImageJ.

Western Blotting for Acetylated Tubulin and Protein Aggregation Markers

-

Cell Lysis:

-

Wash treated cells twice with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, p62/SQSTM1, ubiquitin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect chemiluminescence using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify band intensities using ImageJ or similar software. Normalize the protein of interest to the loading control.

Immunoprecipitation to Assess HDAC6-Ubiquitin Interaction

-

Cell Lysis: Lyse cells treated with this compound and/or MG132 in a non-denaturing lysis buffer (e.g., containing 1% NP-40).

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-HDAC6 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluate by Western blotting using antibodies against ubiquitin and HDAC6 to determine if this compound affects the interaction between HDAC6 and ubiquitinated proteins.

-

Conclusion

This compound, as a potent inhibitor of HDAC6, represents a valuable tool for dissecting the intricacies of the aggresome pathway. While direct experimental validation of its effects on aggresome formation is a critical next step for the research community, the established role of HDAC6 provides a strong foundation for predicting its mechanism of action. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate the impact of this compound on the sequestration and clearance of misfolded proteins. Such studies will not only illuminate the specific functions of this inhibitor but also contribute to a deeper understanding of the cellular mechanisms governing protein homeostasis and its dysregulation in various diseases.

References

- 1. HDAC6–p97/VCP controlled polyubiquitin chain turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. SQSTM1/p62 Interacts with HDAC6 and Regulates Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding the Cellular Behavior of HDAC6 Inhibitors

Disclaimer: This technical guide provides a framework for understanding the cellular localization and uptake of small molecule Histone Deacetylase 6 (HDAC6) inhibitors. It is important to note that at the time of writing, specific experimental data on the cellular localization and uptake of a compound designated "Hdac6-IN-6" is not publicly available. Therefore, this document generalizes from the known characteristics of other well-studied HDAC6 inhibitors and the cellular biology of the HDAC6 enzyme itself. The experimental protocols and data presentation formats provided are intended as templates for researchers investigating novel HDAC6 inhibitors like this compound.

Introduction to HDAC6 and its Inhibitors

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm.[1][2][3] Unlike other HDACs that predominantly act on nuclear histones, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and Hsp90.[4][5] Through its deacetylase activity, HDAC6 plays a crucial role in a variety of cellular processes such as cell migration, protein quality control, and stress responses. Its involvement in various pathologies, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.

Small molecule inhibitors of HDAC6 are a promising class of drugs. Understanding their cellular localization and uptake is paramount for optimizing their efficacy and understanding their mechanism of action. This guide provides an in-depth overview of these critical aspects.

Cellular Localization of the Target: HDAC6

To be effective, an HDAC6 inhibitor must reach the subcellular compartments where the enzyme is active. HDAC6 is predominantly found in the cytoplasm . However, it is not uniformly distributed and can be found in specific subcellular locations and complexes:

-

Cytosol: The general intracellular fluid.

-

Microtubule-associated: HDAC6 deacetylates α-tubulin, a key component of microtubules.

-

Aggresomes: HDAC6 is involved in the transport of misfolded proteins to aggresomes for degradation.

-

Cell Periphery and Leading Edge: In migrating cells, HDAC6 can be found at the leading edge, influencing cell motility.

-

Nucleus: While primarily cytoplasmic, HDAC6 can shuttle into the nucleus under certain conditions and may interact with nuclear proteins.

The predominantly cytoplasmic localization of HDAC6 implies that its inhibitors must efficiently cross the plasma membrane to reach their target.

Cellular Uptake of Small Molecule HDAC6 Inhibitors

The cellular uptake of small molecule drugs, including HDAC6 inhibitors, is a complex process governed by the physicochemical properties of the compound and the biology of the cell. The most common mechanisms for small molecule entry into cells are:

-

Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane. This is a primary route of entry for many drug-like molecules. The rate of diffusion is influenced by the compound's size, lipophilicity (logP), and the concentration gradient across the membrane.

-

Facilitated Diffusion: This process involves membrane-bound carrier proteins that bind to the molecule and shuttle it across the membrane. It does not require energy and is driven by the concentration gradient.

-

Active Transport: This mechanism utilizes transporter proteins to move molecules against their concentration gradient, a process that requires energy in the form of ATP. This is common for molecules that are structurally similar to endogenous substrates.

-

Endocytosis: For larger molecules or drug delivery systems, the cell may engulf the substance through invagination of the plasma membrane to form a vesicle.

For most small molecule HDAC6 inhibitors, passive diffusion is the expected primary mechanism of cellular uptake due to their relatively small size and optimized lipophilicity for cell permeability.

Quantitative Data on Cellular Localization and Uptake

As no specific data for this compound is available, the following table is a template that researchers can use to summarize their experimental findings for this or other HDAC6 inhibitors.

| Parameter | Value | Units | Experimental Method | Cell Line(s) | Reference |

| Cellular Permeability | |||||

| Apparent Permeability (Papp) | x 10-6 cm/s | PAMPA, Caco-2 Assay | |||

| Subcellular Distribution | |||||

| Cytoplasmic Concentration | µM | Cell Fractionation & LC-MS/MS | |||

| Nuclear Concentration | µM | Cell Fractionation & LC-MS/MS | |||

| Cytoplasm/Nucleus Ratio | |||||

| Uptake Kinetics | |||||

| Vmax | pmol/min/mg protein | Radiolabel Uptake Assay | |||

| Km | µM | Radiolabel Uptake Assay | |||

| Efflux Ratio | Caco-2 Bidirectional Assay |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cellular localization and uptake of small molecule inhibitors.

Immunofluorescence Microscopy for Subcellular Localization

This method allows for the visualization of the inhibitor within the cell, provided it can be tagged or a specific antibody is available.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line) onto glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Inhibitor Treatment: Treat the cells with the HDAC6 inhibitor at the desired concentration and for various time points.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and then permeabilize the cell membranes with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween-20) for 1 hour.

-

Primary Antibody Incubation: If a specific antibody against the inhibitor is available, incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the cell nuclei with a fluorescent DNA-binding dye like DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

Cell Fractionation Followed by LC-MS/MS

This quantitative method determines the concentration of the inhibitor in different subcellular compartments.

Protocol:

-

Cell Culture and Treatment: Culture cells to a high density and treat with the HDAC6 inhibitor.

-

Cell Lysis and Fractionation: Harvest the cells and use a commercial cell fractionation kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

Sample Preparation: Precipitate the proteins from a known amount of each fraction and extract the small molecule inhibitor using an appropriate organic solvent.

-

LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the inhibitor in each fraction.

-

Data Normalization: Normalize the inhibitor concentration to the protein content of each fraction.

Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal absorption and permeability of drugs.

Protocol:

-

Caco-2 Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

-

Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay (Apical to Basolateral): Add the test inhibitor to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

-

Permeability Assay (Basolateral to Apical): Add the test inhibitor to the basolateral chamber and collect samples from the apical chamber to assess efflux.

-

Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizations

The following diagrams illustrate key concepts related to HDAC6 function and experimental workflows.

References

- 1. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Histone Deacetylase 6 Restores Intestinal Tight Junction in Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]

- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Hdac6-IN-6: A Technical Overview of Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of Hdac6-IN-6, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented herein is curated from publicly available data and is intended to provide researchers with a detailed understanding of the compound's primary activities and the methodologies used for its preliminary assessment.

Core Compound Activity

This compound has been identified as a potent inhibitor of HDAC6. In addition to its primary target, the compound has been observed to inhibit the self-aggregation of amyloid-beta 1-42 (Aβ1-42) and the activity of acetylcholinesterase (AChE). These multi-target activities suggest a potential therapeutic application in neurodegenerative disorders, such as Alzheimer's disease. The compound is also noted for its ability to penetrate the blood-brain barrier (BBB) and promote neurite outgrowth in cellular models without significant neurotoxicity.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| HDAC6 | 0.025 |

| Aβ1-42 Self-Aggregation | 3.0 |

| Acetylcholinesterase (AChE) | 0.72 |

Table 2: HDAC Isoform Selectivity of this compound

| Isoform | IC50 (µM) |

| HDAC1 | 0.34 |

| HDAC3 | 1.22 |

| HDAC5 | 0.85 |

| HDAC6 | 0.025 |

| HDAC7 | 0.65 |

Experimental Protocols

The following sections detail representative experimental methodologies for the key in vitro assays used to characterize this compound. These protocols are based on standard techniques in the field. The specific details for the assays performed on this compound are reported in Tseng HJ, et al. Eur J Med Chem. 2020;192:112193.

HDAC6 Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC6 by measuring the fluorescence generated from the deacetylation of a synthetic substrate.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

This compound and reference compounds (e.g., Trichostatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to all wells except the no-enzyme control.

-

Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Aβ1-42 Self-Aggregation Assay (Thioflavin T)

This assay monitors the aggregation of Aβ1-42 peptides into amyloid fibrils using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures.

Materials:

-

Synthetic Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

This compound and reference compounds

-

96-well black microplates with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ1-42 peptide and pre-incubate to form oligomers or use directly for aggregation studies.

-

Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

In a 96-well plate, mix the Aβ1-42 peptide solution with the test compounds at various concentrations.

-

Add ThT to each well.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm over time.

-

The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the compound compared to the vehicle control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

This compound and reference compounds (e.g., Donepezil)

-

96-well clear microplates

-

Absorbance microplate reader

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

In a 96-well plate, add the AChE enzyme, DTNB, and the test compounds at various concentrations. Include a vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

The rate of the reaction is determined from the change in absorbance over time.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Neurite Outgrowth Assay (PC12 Cells)

This cell-based assay assesses the ability of a compound to promote the extension of neurites in a neuronal-like cell line, such as PC12 cells, often in the presence of a neurotrophic factor like Nerve Growth Factor (NGF).

Materials:

-

PC12 cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Poly-L-lysine coated culture plates

-

Microscope with imaging capabilities

Procedure:

-

Seed PC12 cells on poly-L-lysine coated plates and allow them to adhere.

-

Treat the cells with different concentrations of this compound in the presence of a sub-optimal concentration of NGF.

-

Incubate the cells for a period of 48-72 hours to allow for neurite extension.

-

Fix the cells with paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin) if desired for better visualization.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth by measuring the length of the longest neurite or the percentage of cells with neurites longer than the cell body diameter.

-

Assess cell viability using a complementary assay (e.g., MTT assay) to rule out cytotoxicity.

Signaling Pathways and Experimental Workflows

The multi-target nature of this compound suggests its involvement in several key cellular pathways implicated in neurodegeneration.

References

Hdac6-IN-6 and Its Effect on Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases contain no specific information on a compound designated "Hdac6-IN-6". This guide will, therefore, focus on the well-established role of Histone Deacetylase 6 (HDAC6) in cancer cell migration and the effects of its selective inhibitors. The principles, pathways, and methodologies described herein are directly applicable to the evaluation of any novel HDAC6 inhibitor.

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a pivotal role in regulating cell motility.[1][2][3][4] Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin and cortactin, which are critical components of the cellular cytoskeleton.[5] By deacetylating these substrates, HDAC6 influences microtubule and actin dynamics, thereby promoting cancer cell migration and invasion, processes central to metastasis. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy to impede cancer progression. This document provides an in-depth overview of the molecular mechanisms governed by HDAC6 in cell migration, summarizes the effects of selective HDAC6 inhibitors, details relevant experimental protocols, and presents key signaling pathways.

The Role of HDAC6 in Cellular Motility

HDAC6's function in promoting cell migration is multifaceted, primarily revolving around its enzymatic activity on key cytoskeletal proteins.

-

α-Tubulin Deacetylation: HDAC6 is the primary enzyme responsible for removing acetyl groups from α-tubulin. Deacetylation of α-tubulin leads to less stable microtubules. This increased microtubule dynamism is essential for the rapid cytoskeletal rearrangements required for cell movement, such as the extension of lamellipodia and the formation of focal adhesions at the leading edge of a migrating cell.

-

Cortactin Deacetylation: Cortactin is an actin-binding protein that promotes actin polymerization and the formation of branched actin networks, which are crucial for cell motility. HDAC6 deacetylates cortactin, which enhances its ability to bind to F-actin, thereby promoting cytoskeletal changes necessary for migration.

-

Regulation of Hsp90: HDAC6 also interacts with and deacetylates the molecular chaperone Heat shock protein 90 (Hsp90). This interaction can affect the stability and function of numerous Hsp90 client proteins, some of which are involved in pro-migratory signaling pathways like the Ras/MAPK and PI3K/Akt pathways.

Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin and cortactin. Hyperacetylated microtubules are more stable, which impedes the dynamic instability required for migration. Similarly, hyperacetylated cortactin shows a reduced ability to promote actin-related migratory structures, ultimately leading to a decrease in cell motility and invasion.

Quantitative Effects of Selective HDAC6 Inhibitors on Cancer Cell Migration

While no data exists for "this compound", numerous studies have quantified the effects of other selective HDAC6 inhibitors on the migration of various cancer cell lines. The data below is a representative summary.

| Inhibitor | Cancer Cell Line | Assay Type | Concentration | Observed Effect on Migration/Invasion | Reference |

| Tubacin | Neuroblastoma (SH-SY5Y) | Wound Healing | Not Specified | Significant impediment of cell migration | |

| Tubacin | Neuroblastoma (3 lines) | Transwell Assay | Not Specified | Significant decrease in migration | |

| HDAC6 siRNA | Hepatocellular Carcinoma (3 lines) | Scratch Assay | N/A | Significant decrease in migration (P<0.05) | |

| HDAC6 siRNA | Hepatocellular Carcinoma (3 lines) | Matrigel Invasion Assay | N/A | Significant suppression of invasiveness | |

| HDAC6 Knockdown | Colon Cancer (HCT116, HT29) | Transwell Assay | N/A | Significantly impaired cell migration potential | |

| HDAC6 Knockdown | Rhabdomyosarcoma (RD, Rh5) | Wound Healing Assay | N/A | Reduced gap closure at 16 hours | |

| HDAC1/6 Inhibition | Clear Cell Renal Carcinoma (C2, 786-O) | Scratch Assay / Matrigel Invasion | Varies | Increased HDAC6 expression enhanced motility; inhibition attenuated this effect |

Key Signaling Pathways Modulated by HDAC6

The following diagrams illustrate the core signaling pathways through which HDAC6 influences cancer cell migration.

Caption: HDAC6 deacetylates α-tubulin, promoting microtubule dynamics and cell migration.

Caption: HDAC6 deacetylates cortactin, enhancing actin dynamics to promote cell migration.

Experimental Protocols

Detailed methodologies are crucial for assessing the impact of HDAC6 inhibitors on cancer cell migration.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., HCT116 for colon cancer, SH-SY5Y for neuroblastoma, MDA-MB-231 for breast cancer).

-

Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Inhibitor Preparation: Dissolve this compound (or other selective inhibitors) in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C.

-

Treatment: On the day of the experiment, dilute the stock inhibitor in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

Western Blot for Acetylated Substrates

This assay confirms the on-target effect of the HDAC6 inhibitor.

-

Plating: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the HDAC6 inhibitor and a vehicle control for a predetermined time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against acetylated-α-tubulin, total α-tubulin, and HDAC6. GAPDH or β-actin should be used as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

-

Plating: Seed cells in a 6- or 12-well plate and grow to form a confluent monolayer.

-

Wounding: Create a uniform "scratch" or gap in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash cells with PBS to remove dislodged cells and replace the medium with a fresh medium containing the HDAC6 inhibitor or vehicle control. A low-serum medium (e.g., 1-2% FBS) is often used to minimize cell proliferation.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Caption: A typical workflow for a wound healing (scratch) assay to measure cell migration.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells.

-

Chamber Setup: Use transwell inserts with a porous membrane (typically 8 µm pores).

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cells in a serum-free medium containing the HDAC6 inhibitor or vehicle control. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber.

-

Incubation: Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

-

Cell Removal: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fixing & Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like 0.1% crystal violet.

-

Quantification: Elute the dye and measure absorbance with a plate reader, or count the number of migrated cells in several microscopic fields. For invasion assays, the membrane is pre-coated with a layer of Matrigel.

Conclusion

HDAC6 is a critical and validated target for anti-cancer therapies aimed at reducing metastasis. Its role as a master regulator of the cytoskeletal dynamics required for cell motility is well-established. While specific data for a compound named "this compound" is not available, the established link between selective HDAC6 inhibition and reduced cancer cell migration provides a strong rationale for its investigation. Any novel, potent, and selective HDAC6 inhibitor would be expected to phenocopy the anti-migratory effects seen with benchmark compounds. The experimental protocols and pathway analyses provided in this guide offer a robust framework for the preclinical evaluation of such novel therapeutic agents.

References

- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class IIb HDAC6 regulates endothelial cell migration and angiogenesis by deacetylation of cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 promotes growth, migration/invasion and self-renewal of rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-6: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a spectrum of autoimmune diseases due to its pivotal role in regulating inflammatory pathways. As a unique, predominantly cytoplasmic deacetylase, HDAC6 modulates the function of key proteins involved in immune cell activation, cytokine production, and cell migration. This technical guide provides an in-depth overview of Hdac6-IN-6, a potent and selective HDAC6 inhibitor, and its potential for autoimmune disease research. This document outlines the mechanism of action of HDAC6 in autoimmunity, summarizes the available quantitative data for this compound and other relevant inhibitors, provides detailed experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows.

The Role of HDAC6 in Autoimmune and Inflammatory Diseases

HDAC6 is a class IIb histone deacetylase distinguished by its two catalytic domains and a zinc finger ubiquitin-binding domain.[1] Unlike other HDACs that primarily act on histones within the nucleus, HDAC6 is mainly located in the cytoplasm and deacetylates non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[2] This specific localization and substrate profile place HDAC6 at the crossroads of several cellular processes critical to the pathogenesis of autoimmune diseases.

Dysregulation of HDAC6 activity has been implicated in various autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[1][3] Its inhibition has been shown to modulate immune responses through several mechanisms:

-

Regulation of Inflammatory Cytokine Production: HDAC6 inhibition has been demonstrated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4]

-

Modulation of T-cell and B-cell Function: HDAC6 plays a role in the differentiation and function of various immune cells. Its inhibition can enhance the suppressive function of regulatory T cells (Tregs) and modulate B-cell development.

-

Control of Inflammasome Activation: HDAC6 is involved in the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to inflammatory diseases.

-

Influence on Cell Migration: By deacetylating α-tubulin, a major component of microtubules, HDAC6 influences cell motility and migration, processes that are crucial for the infiltration of immune cells into inflamed tissues.

Quantitative Data for this compound and Other HDAC6 Inhibitors